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Compound of Interest

Compound Name:
4-((4-Methylbenzyl)oxy)piperidine

hydrochloride

CAS No.: 1185165-54-1

Cat. No.: B1421149

Get Quote

Technical Monograph: 4-((4-
Methylbenzyl)oxy)piperidine Hydrochloride
CAS Registry Number: 1185165-54-1 Molecular Formula: C₁₃H₁₉NO · HCl Molecular Weight:

241.76 g/mol

Executive Summary
4-((4-Methylbenzyl)oxy)piperidine hydrochloride is a "privileged structure" intermediate—a

molecular scaffold capable of providing high-affinity ligands for multiple G-protein coupled

receptors (GPCRs) and ion channels. Its structural core, a 4-benzyloxypiperidine moiety, is a

validated pharmacophore found in Sigma-1 receptor agonists, NMDA receptor modulators

(specifically NR2B antagonists), and monoamine reuptake inhibitors.

For drug development professionals, this compound offers a strategic advantage over the

unsubstituted benzyl analog: the 4-methyl substituent on the aromatic ring blocks the para-

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1421149#bc-rfq
https://www.benchchem.com/product/b1421149/docs?utm_src=pdf-body#4-4-methylbenzyl-oxy-piperidine-hydrochloride-potential-research-applications
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1421149?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


position from rapid metabolic oxidation (CYP450-mediated hydroxylation), thereby potentially

extending the half-life (

) and improving the metabolic stability of downstream lead candidates.

Chemical Identity & Physicochemical Properties[1]
[2][3]
Understanding the physical baseline is critical for assay preparation and formulation.

Property Value Relevance to Research

Appearance
White to Off-white Crystalline

Solid

Indicator of purity; yellowing

suggests oxidation.

Solubility
Water (Moderate), DMSO (>20

mg/mL), Methanol

High DMSO solubility

facilitates high-throughput

screening (HTS) stock prep.

LogP (Free Base) ~2.8 (Predicted)

Optimal range for CNS

penetration (Blood-Brain

Barrier crossing).

pKa (Piperidine N) ~9.8

Exists predominantly as a

cation at physiological pH

(7.4), aiding electrostatic

receptor binding.

H-Bond Donors 2 (Amine NH, HCl)

Key for interaction with

aspartate residues in receptor

binding pockets.

Pharmacological Applications & Mechanism of
Action
This scaffold acts as a versatile template. The user can derivatize the secondary amine (N-H)

to target specific receptor subclasses.
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Sigma-1 Receptor (σ1R) Modulation
The 4-benzyloxypiperidine motif is a classic pharmacophore for Sigma-1 receptors, which are

intracellular chaperones involved in neuroprotection and neuroplasticity.

Mechanism: The basic piperidine nitrogen forms an electrostatic bridge with Asp126 in the

σ1R binding pocket, while the 4-methylbenzyl group occupies the primary hydrophobic sub-

pocket.

Application: Synthesis of neuroprotective agents for Alzheimer’s disease or neuropathic pain.

NMDA Receptor Antagonism (NR2B Subunit)
Selective NR2B antagonists (e.g., Ro 25-6981 analogs) often feature a 4-benzyl- or 4-

benzyloxypiperidine tail.

Mechanism: These compounds bind to the Ifenprodil-binding site at the interface of the

GluN1 and GluN2B subunits.

Application: Development of rapid-acting antidepressants without the psychotomimetic side

effects of non-selective NMDA blockers (like ketamine).

Structural Logic (SAR Visualization)
The following diagram illustrates the Structure-Activity Relationship (SAR) potential of the

scaffold.
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Figure 1: Pharmacophore dissection of the scaffold showing modular regions for targeted drug

design.

Synthetic Utility & Protocols
Synthesis of the Hydrochloride Salt
If the compound is not purchased, it can be synthesized via a Williamson ether synthesis

followed by deprotection.

Reaction Scheme:

Protection: 4-Hydroxypiperidine + Boc₂O → N-Boc-4-hydroxypiperidine.

Alkylation:N-Boc-4-hydroxypiperidine + NaH + 4-Methylbenzyl bromide → Intermediate

Ether.

Deprotection:Intermediate Ether + 4M HCl in Dioxane → Target Product.
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Step 1: Protection
Start: 4-Hydroxypiperidine

Reagent: Boc2O, TEA
Solvent: DCM

Step 2: Ether Formation
Reagent: NaH (60%), 4-Methylbenzyl bromide

Solvent: DMF (Dry), 0°C to RT

 Yield >90%

Step 3: Deprotection & Salt Formation
Reagent: 4M HCl in Dioxane
Precipitation: Diethyl Ether

 N-Boc Intermediate

Final Product:
4-((4-Methylbenzyl)oxy)piperidine HCl

(White Solid)

 Filtration & Drying

Click to download full resolution via product page

Figure 2: Step-wise synthetic pathway for generating the hydrochloride salt.

General N-Alkylation Protocol (Library Generation)
To use this scaffold for drug discovery, you must attach it to a "head group" (R).

Objective: Synthesize N-substituted derivatives (e.g., N-(alkyl)-4-((4-

methylbenzyl)oxy)piperidine).

Reagents:

Scaffold: 4-((4-Methylbenzyl)oxy)piperidine HCl (1.0 equiv)

Alkyl Halide: R-Br or R-Cl (1.1 equiv)
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Base: K₂CO₃ (3.0 equiv) or Cs₂CO₃ (for faster rates)

Solvent: Acetonitrile (ACN) or DMF

Catalyst: KI (0.1 equiv, optional for chlorides)

Procedure:

Preparation: In a round-bottom flask, dissolve the scaffold (1.0 mmol, 241 mg) in ACN (5

mL).

Free Basing: Add K₂CO₃ (3.0 mmol, 414 mg). Stir for 15 min at room temperature to

neutralize the HCl salt.

Addition: Add the Alkyl Halide (1.1 mmol) and KI (catalytic).

Reflux: Heat to 60–80°C for 4–12 hours. Monitor via TLC (System: DCM/MeOH 9:1) or LC-

MS.

Workup: Filter off inorganic salts. Concentrate the filtrate. Partition between EtOAc and

Water. Dry organic layer over MgSO₄.

Purification: Flash column chromatography (Silica gel).

Safety & Handling (E-E-A-T)
As a hydrochloride salt of a secondary amine, specific precautions are required.

Hygroscopicity: The HCl salt may be hygroscopic. Store in a desiccator at 2–8°C.

Inhalation Risk: Piperidine derivatives can be potent irritants. Use a fume hood to avoid

inhalation of dust.

Corrosivity: While the salt is less corrosive than the free base, contact with eyes can cause

severe irritation. Wear safety glasses and nitrile gloves.

Stability: Stable under normal conditions. Avoid strong oxidizing agents which could attack

the benzylic position or the amine.
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Future Research Directions
Metabolic Stability Studies: Compare the intrinsic clearance (

) of this 4-methyl analog vs. the unsubstituted benzyl analog in human liver microsomes
(HLM). The 4-methyl group is expected to reduce clearance rates.

Positron Emission Tomography (PET): If a high-affinity ligand is discovered, the 4-methyl

group can be replaced with a Carbon-11 labeled methyl group or a Fluorine-18 labeled

fluoromethyl group for radiotracer development.

Antiviral Screening: Recent screens have identified piperidine ethers as inhibitors of viral

entry for certain encapsulated viruses. This scaffold should be included in broad antiviral

phenotypic screens.
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3451-3479. (Standard protocols for N-alkylation and ether synthesis).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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